Coralyne chloride
Overview
Description
Coralyne is a synthetic alkaloid belonging to the class of protoberberine-isoquinoline compounds. It is known for its distinctive crescent shape and has been studied for its various biological activities, including antileukemic properties . Coralyne is particularly notable for its ability to intercalate with DNA and RNA, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coralyne can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the condensation of homoveratrylamine with homoveratric acid, followed by cyclization, aromatization, and final conversion to coralyne chloride . The key steps are:
- Condensation of homoveratrylamine with homoveratric acid using thionyl chloride.
- Cyclization with phosphorus pentachloride in chloroform.
- Aromatization with palladium-on-charcoal in tetralin.
- Cyclization in a mixture of sulfuric acid and acetic anhydride.
- Conversion to this compound using sodium chloride.
Industrial Production Methods: The industrial production of coralyne follows similar synthetic routes but is optimized for large-scale synthesis. The process ensures high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Coralyne undergoes various chemical reactions, including:
Intercalation: Coralyne intercalates with DNA and RNA, stabilizing structures like triplexes and G-quadruplexes.
Complex Formation: It forms complexes with polyadenosine sequences, inducing conformational changes.
Common Reagents and Conditions:
Thionyl Chloride: Used in the initial condensation step.
Phosphorus Pentachloride: Used for cyclization.
Palladium-on-Charcoal: Used for aromatization.
Sulfuric Acid and Acetic Anhydride: Used for final cyclization.
Major Products:
Coralyne Chloride: The final product of the synthesis process.
Scientific Research Applications
Coralyne has a wide range of scientific research applications:
Mechanism of Action
Coralyne exerts its effects primarily through intercalation with DNA and RNA. It binds more tightly to homo-adenine sequences than to Watson-Crick DNA, forming stable anti-parallel duplexes . This intercalation disrupts normal DNA and RNA functions, leading to its antileukemic and radiosensitizing properties . Coralyne also induces the formation of triple helices and G-quadruplexes, further stabilizing nucleic acid structures .
Comparison with Similar Compounds
Palmatine: Shares structural similarities with coralyne but has different biological activities.
Sanguinarine: Known for its antimicrobial properties, it also intercalates with DNA but has higher toxicity compared to coralyne.
Uniqueness of Coralyne: Coralyne’s unique ability to preferentially bind to homo-adenine sequences and induce specific nucleic acid conformations sets it apart from other protoberberine alkaloids. Its relatively low toxicity and high antitumor activity make it a promising candidate for therapeutic applications .
Properties
CAS No. |
38989-38-7 |
---|---|
Molecular Formula |
C22H22NO4+ |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |
InChI Key |
GOEJQGGEIVSVOK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Appearance |
Solid powder |
38989-38-7 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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